5-Bromo-2-chloro-4-methoxypyrimidine
Overview
Description
5-Bromo-2-chloro-4-methoxypyrimidine: is a heterocyclic compound with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the pyrimidine ring. This compound is commonly used as a building block in the synthesis of various halogenated heterocycles .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methoxypyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Biochemical Pathways
SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney. Blocking this transporter causes up to 119 grams per day of blood glucose to be eliminated through the urine , thereby reducing blood glucose levels and assisting in the management of blood glucose levels in patients with type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-chloro-4-methoxypyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or toluene are typically used.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-methoxypyrimidine is widely used as a building block in organic synthesis. It is employed in the preparation of various halogenated heterocycles, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of biologically active molecules, including potential drug candidates. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. It also finds applications in the production of dyes and pigments .
Comparison with Similar Compounds
- 2-Chloro-5-bromo-4-methoxypyrimidine
- 5-Bromo-2-chloro-4-methoxy-1,3-diazine
- 5-Bromo-2-chloropyrimidin-4-yl methyl ether
Comparison: 5-Bromo-2-chloro-4-methoxypyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogenated pyrimidines. The methoxy group also contributes to its chemical properties, making it a versatile building block in organic synthesis . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPORMCRNCNFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394802 | |
Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-92-9 | |
Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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